molecular formula C27H25N5O3 B11165548 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11165548
M. Wt: 467.5 g/mol
InChI Key: OXQJLJKNTKNRIK-UHFFFAOYSA-N
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Description

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a methyl group, an oxo group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the oxo group allows for oxidation reactions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the indole moiety are key functional groups that can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide apart is its combination of a pyrido[1,2-a]benzimidazole core with an indole moiety, which provides unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C27H25N5O3/c1-16-19(27(34)32-24-6-4-3-5-23(24)31-26(32)21(16)14-28)8-10-25(33)29-12-11-17-15-30-22-9-7-18(35-2)13-20(17)22/h3-7,9,13,15,30-31H,8,10-12H2,1-2H3,(H,29,33)

InChI Key

OXQJLJKNTKNRIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCCC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

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